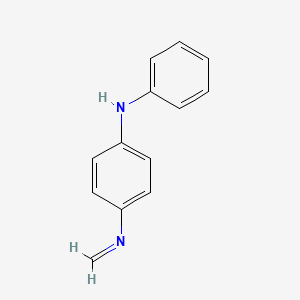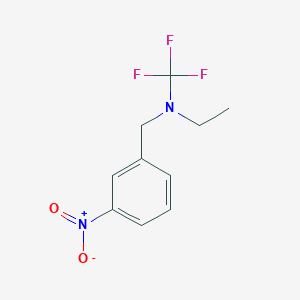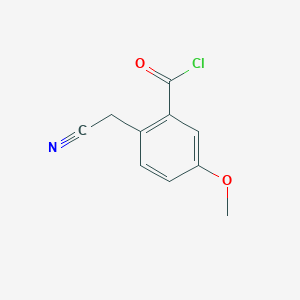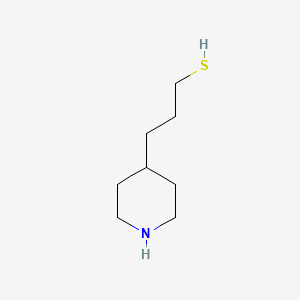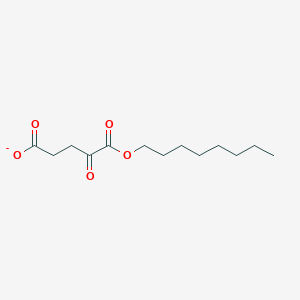
Octyl-alpha-ketoglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl-alpha-ketoglutarate is a cell-permeable derivative of alpha-ketoglutarate, a key intermediate in the Krebs cycle. This compound is known for its stability and ability to permeate cell membranes, making it a valuable tool in various biochemical and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl-alpha-ketoglutarate can be synthesized through the esterification of alpha-ketoglutaric acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process . The reaction is carried out by mixing alpha-ketoglutaric acid and octanol in the presence of the acid catalyst and heating the mixture until the reaction is complete. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinate and carbon dioxide.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Succinate and carbon dioxide.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl-alpha-ketoglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a metabolic intermediate in studies related to cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and as an antioxidant.
Industry: It is used in the production of food additives, pharmaceuticals, and cosmetics
Mechanism of Action
Octyl-alpha-ketoglutarate exerts its effects primarily through its role as a metabolic intermediate in the Krebs cycle. It participates in various biochemical pathways, including the production of energy, the synthesis of amino acids, and the regulation of cellular redox states. It acts as a substrate for prolyl hydroxylases, which are involved in the hydroxylation of proline residues on proteins, facilitating their degradation . This mechanism is particularly relevant in the regulation of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoglutarate: The parent compound, involved in the Krebs cycle.
Beta-ketoglutarate: A structural isomer with different biological activities.
Octyl-D-2-hydroxyglutarate: A derivative with similar cell-permeable properties but different metabolic effects
Uniqueness
Octyl-alpha-ketoglutarate is unique due to its enhanced cell permeability, which allows it to be used in studies where intracellular delivery of alpha-ketoglutarate is required. Its stability and ability to participate in various biochemical reactions make it a versatile tool in research and industrial applications .
Properties
Molecular Formula |
C13H21O5- |
|---|---|
Molecular Weight |
257.30 g/mol |
IUPAC Name |
5-octoxy-4,5-dioxopentanoate |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16)/p-1 |
InChI Key |
QNFIHKFBQFJVKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




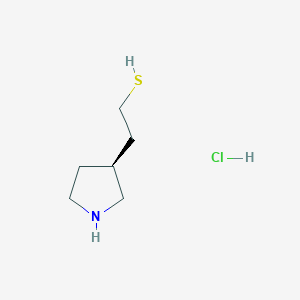
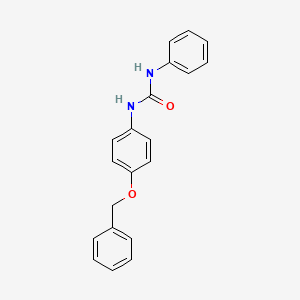



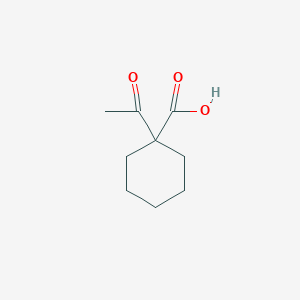
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)

